

In-Depth Technical Guide: Physical and Chemical Stability of Elacestrant-d6

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Compound of Interest

Compound Name: Elacestrant-d6

Cat. No.: B12378590

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of **Elacestrant-d6**. While specific stability data for the deuterated analog is not extensively available in public literature, this document extrapolates from the robust data published for Elacestrant and its dihydrochloride salt. The underlying assumption is that the deuteration is unlikely to significantly alter the compound's intrinsic stability, degradation pathways, or polymorphic behavior.

Physicochemical Properties

Elacestrant-d6 is the deuterated form of Elacestrant, an orally bioavailable selective estrogen receptor degrader (SERD).^[1] Elacestrant, as the dihydrochloride salt, is a white to off-white to grey solid.^{[2][3]} It is freely soluble in 0.01N HCl and has a solubility of 25 mg/mL in water.^{[2][3]}

Table 1: Solubility of Elacestrant Dihydrochloride in Various Solvents

Solvent System	Solubility	Appearance
DMSO	≥ 100 mg/mL (188.13 mM)	-
Water	25 mg/mL	-
Ethanol	6 mg/mL	-
5% DMSO >> 95% (20% SBE-β-CD in saline)	≥ 2.87 mg/mL (5.40 mM)	Clear solution
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	≥ 2.5 mg/mL (4.70 mM)	Clear solution
10% DMSO >> 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL (4.70 mM)	Clear solution
10% DMSO >> 90% corn oil	≥ 2.5 mg/mL (4.70 mM)	Clear solution
1% DMSO >> 99% saline	≥ 0.57 mg/mL (1.07 mM)	Clear solution
Data is for Elacestrant dihydrochloride and sourced from MedChemExpress and Selleck Chemicals product information. [4] [5]		

Polymorphism and Solid-State Stability

Extensive polymorphism screening has been conducted on Elacestrant dihydrochloride, revealing the existence of multiple crystalline forms, including hydrates and anhydrides.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The stability of these forms is influenced by environmental conditions, particularly humidity.

Two primary forms, denoted Form 1 and Form 2/3, have been extensively characterized. Form 1 is a stable anhydrous polymorph at 0-90% relative humidity (RH), but it can irreversibly convert to a hydrate (Form 3) at RH levels greater than 90%.[\[8\]](#)[\[9\]](#) Form 2/3 is a dynamic mixture of an anhydrous form (Form 2) and the hydrated Form 3, with its composition influenced by ambient RH.[\[8\]](#)[\[9\]](#)

More recent studies have identified seven new polymorphic patterns (A, B, C, D, E, F, and G). [3][6][7] Pattern A was found to be the most stable, similar to Form 1, while Pattern D was identified as a degradant.[3][7][10]

Table 2: Polymorphic Forms of Elacestrant Dihydrochloride and Their Characteristics

Polymorphic Form	Description	Key Characteristics
Form 1	Anhydrous	Stable at 0-90% RH; considered the most suitable form for development.[8][9]
Form 2/3	Mixture of Anhydrous (Form 2) and Hydrate (Form 3)	Dynamic mixture influenced by ambient humidity; lower stability than Form 1.[8][9]
Form 3	Hydrate	Forms from Form 1 at >90% RH and is present in Form 2/3. [8][9]
Pattern A	Anhydrous	Highest melting point (225-226 °C, onset); similar to but less crystalline than Form 1.[6]
Pattern B	Hydrate	Similar to Form 3, containing approximately 5% water by weight.[6]
Patterns C, E, F, G	New Patterns	Considered new patterns of Elacestrant.[3][7]
Pattern D	Degradant	Identified as a degradation product.[3][7]

These findings underscore the importance of controlling water content and humidity during the manufacturing, storage, and handling of **Elacestrant-d6** to maintain its solid-state integrity.

Chemical Stability and Degradation Pathways

A stability-indicating LC-MS/MS method has been developed to assess the chemical stability of Elacestrant under various stress conditions.^{[11][12]} These studies provide insight into the potential degradation pathways.

Table 3: Summary of Elacestrant Degradation Under Stress Conditions

Stress Condition	Degradation Level
Acid	High
Alkali	High
Peroxide	High
Hydrolysis	High
Thermal	Low
Photolytic (Light/UV)	Low
Reduction	Low

Data is for Elacestrant and sourced from a study on the quantitative analysis of Elacestrant in pharmaceutical dosage forms.^[12]

The results indicate that Elacestrant is susceptible to degradation under acidic, alkaline, oxidative, and hydrolytic conditions, while it is relatively stable to heat, light, and reduction.^[12] These degradation patterns are crucial for defining appropriate storage conditions and compatible excipients for formulation development.

Experimental Protocols

Polymorphism Screening

A comprehensive polymorph screen for Elacestrant dihydrochloride involved various crystallization techniques.^{[6][7][8]}

- Materials: Crystalline and amorphous Elacestrant dihydrochloride.
- Solvents: A diverse panel of 40 non-conventional solvents.

- Methods:
 - Slow Cooling: Saturated solutions were slowly cooled to induce crystallization.
 - Maturation (Slurry Conversion): Suspensions of the material in various solvents were agitated at different temperatures (e.g., cycling between 50°C and room temperature) for extended periods.[8]
 - Slow Evaporation: Solutions were allowed to evaporate slowly at ambient conditions.[8]
 - Anti-Solvent Addition: An anti-solvent was added to a solution of the compound to induce precipitation.
 - Polymer Templating: Crystallization was attempted in the presence of various polymers.
 - Solvent-Drop Grinding: The solid material was ground with a small amount of solvent.
- Characterization: The resulting solids were analyzed by X-Ray Powder Diffraction (XRPD), Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Ion Chromatography (IC), and High-Performance Liquid Chromatography (HPLC).[6][7]

Stability-Indicating LC-MS/MS Method

A validated LC-MS/MS method was developed for the quantitative analysis of Elacestrant and its degradation products.[11][12]

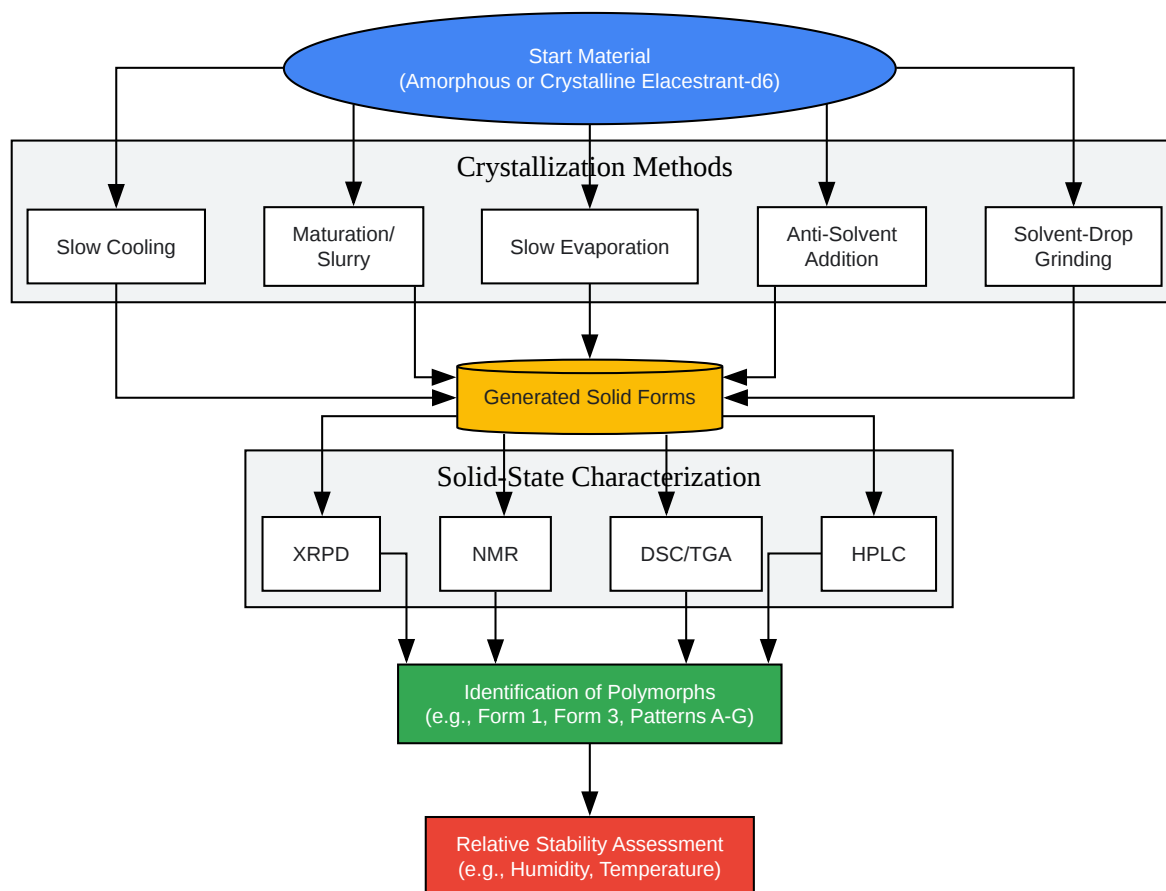
- Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
- Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm).[12]
- Mobile Phase: Isocratic elution.
- Flow Rate: 1.0 mL/min.[12]
- Detection: Photodiode Array (PDA) detector and MS/MS.[11][12]

- Stress Conditions:
 - Acid Degradation: Treatment with an acid solution (e.g., 0.1N HCl).
 - Alkali Degradation: Treatment with a basic solution (e.g., 0.1N NaOH).
 - Oxidative Degradation: Treatment with a peroxide solution (e.g., 3% H₂O₂).
 - Reductive Degradation: Treatment with a reducing agent.
 - Thermal Degradation: Exposure to heat.
 - Photolytic Degradation: Exposure to UV and visible light.
 - Hydrolytic Degradation: Refluxing in water.

Visualizations

Elacestrant Mechanism of Action

Elacestrant is a selective estrogen receptor degrader (SERD).^{[13][14][15]} It binds to the estrogen receptor-alpha (ER α), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.^[14] This leads to a reduction in the number of functional estrogen receptors in breast cancer cells, thereby inhibiting estrogen-driven tumor growth.^[14] Elacestrant is effective against both wild-type and mutant forms of the estrogen receptor, including those with ESR1 mutations that confer resistance to other endocrine therapies.^{[14][16]}



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